molecular formula C14H14N2O2 B12046681 2-(4-aminophenoxy)-N-phenylacetamide

2-(4-aminophenoxy)-N-phenylacetamide

Cat. No.: B12046681
M. Wt: 242.27 g/mol
InChI Key: KQTZCWUMMKEXMG-UHFFFAOYSA-N
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Description

2-(4-aminophenoxy)-N-phenylacetamide is an organic compound that features both an amine group and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenoxy)-N-phenylacetamide typically involves the reaction of 4-aminophenol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted ethers or thioethers.

Scientific Research Applications

2-(4-aminophenoxy)-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-aminophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, in cancer cells, it has been shown to induce apoptosis by upregulating p21 expression and causing cell cycle arrest in the G2/M phase . This compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-aminophenoxy)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-(4-aminophenoxy)-N-phenylacetamide

InChI

InChI=1S/C14H14N2O2/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17)

InChI Key

KQTZCWUMMKEXMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)N

Origin of Product

United States

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